molecular formula C11H17N3 B13951835 1-Methyl-4-(pyridin-2-ylmethyl)piperazine

1-Methyl-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B13951835
M. Wt: 191.27 g/mol
InChI Key: OQTGVUOABUAUIJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-2-ylmethyl)piperazine is a heterocyclic organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, a chemical structure commonly found in various pharmaceuticals and bioactive molecules. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridin-2-ylmethyl group.

Chemical Reactions Analysis

1-Methyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides.

    Cyclization: Cyclization reactions can form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.

Scientific Research Applications

1-Methyl-4-(pyridin-2-ylmethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for strong binding to these targets, facilitating the modulation of their activity. The pyridin-2-ylmethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

1-Methyl-4-(pyridin-2-ylmethyl)piperazine can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3

InChI Key

OQTGVUOABUAUIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=N2

Origin of Product

United States

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